4,4'-Oxydiphthalic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6O7/c17-13-9-3-1-7(5-11(9)15(19)22-13)21-8-2-4-10-12(6-8)16(20)23-14(10)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGYZOYWNCKGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044859 | |

| Record name | 5,5'-Oxybis(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823-59-2 | |

| Record name | 4,4′-Oxydiphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Oxydiphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 5,5'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5'-Oxybis(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-oxydiphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Oxydiphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-OXYDIPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G58E17X7VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Oxydiphthalic Anhydride (ODPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxydiphthalic anhydride (ODPA) is a vital monomer primarily utilized in the synthesis of high-performance polyimides.[1][2][3] These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, rendering them indispensable in demanding applications across the aerospace, electronics, and automotive industries.[1][4] The presence of a flexible ether linkage in the ODPA molecule imparts improved processability and solubility to the resulting polyimides, a significant advantage over more rigid dianhydrides.[2][5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of ODPA.

Chemical Structure and Identification

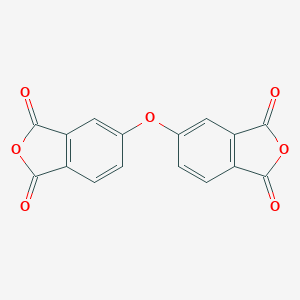

This compound is a symmetrical aromatic dianhydride. The molecule consists of two phthalic anhydride units linked by an ether group at the 4 and 4' positions.

Chemical Structure of this compound

A diagram illustrating the chemical structure of this compound.

Physicochemical Properties

ODPA is typically a white to off-white crystalline powder.[1][6] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₆O₇ | [6][7][8][9] |

| Molecular Weight | 310.21 g/mol | [7][8][9] |

| CAS Number | 1823-59-2 | [7][8][9] |

| Melting Point | 225-229 °C | [7][8][10] |

| Boiling Point | 410.39 °C (estimate) | [10] |

| Density | 1.4942 g/cm³ (estimate) | [10] |

| Appearance | White to off-white powder/crystal | [1][6][8][10] |

| Solubility | Good solubility in organic solvents; very slightly soluble in Toluene, Acetone. | [2][6][10] |

| InChI | 1S/C16H6O7/c17-13-9-3-1-7(5-11(9)15(19)22-13)21-8-2-4-10-12(6-8)16(20)23-14(10)18/h1-6H | [6][9][10] |

| InChIKey | QQGYZOYWNCKGEK-UHFFFAOYSA-N | [6][9][10] |

| SMILES | O=C1OC(=O)c2cc(Oc3ccc4C(=O)OC(=O)c4c3)ccc12 | [6][7] |

Synthesis of this compound

Several synthetic routes for the preparation of ODPA have been reported. A common method involves the nucleophilic aromatic substitution of a halogenated phthalic anhydride.

General Synthetic Workflow for ODPA

A logical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Chlorophthalic Anhydride

This protocol is based on a commonly cited method for the synthesis of ODPA.

Materials:

-

4-Chlorophthalic anhydride

-

Potassium carbonate (K₂CO₃)

-

N-methylpyrrolidinone (NMP)

-

Hydrochloric acid (HCl)

-

Acetic anhydride

Procedure:

-

A mixture of 4-chlorophthalic anhydride (10 g, 55 mmol), potassium benzoate (1.0 g, 6.2 mmol), and N-methylpyrrolidinone (25 g) is heated to approximately 175 °C.[11]

-

Potassium carbonate (3.87 g, 28 mmol) is added to the suspension, and the mixture is maintained at 175 °C.[11]

-

The reaction progress is monitored by a suitable analytical technique (e.g., GC) until the conversion to this compound is greater than 97%, which typically takes around 2 hours.[11]

-

The solvent is removed under reduced pressure.[11]

-

The residue is treated with an aqueous 25% sodium hydroxide solution, followed by acidification with concentrated HCl.[11]

-

The resulting solid, 4,4'-oxydiphthalic acid, is collected and dried.[11]

-

The tetra-acid is then cyclized to the dianhydride by recrystallization from hot acetic anhydride.[11]

-

The purified this compound is collected by filtration.[11]

Applications

The primary application of ODPA is as a monomer for the synthesis of high-performance polyimides.[1][2][3]

Role of ODPA in Polyimide Synthesis

A diagram showing the reaction pathway from ODPA to polyimide.

ODPA-based polyimides exhibit a unique combination of properties:

-

High Thermal Stability: These polymers can withstand high temperatures without significant degradation.[2][6]

-

Excellent Mechanical Properties: They possess high tensile strength and modulus.[1]

-

Chemical Resistance: They are resistant to a wide range of solvents and chemicals.[2][6]

-

Good Electrical Insulation Properties: This makes them suitable for applications in the electronics industry.[2]

-

Flexibility: The ether linkage in ODPA provides a degree of flexibility to the polymer backbone, which can improve processability.[2]

These properties make ODPA-derived polyimides valuable in various advanced applications:

-

Aerospace: For components requiring high strength-to-weight ratios and thermal stability.[1][4]

-

Electronics: As insulating films, coatings, and in the manufacture of flexible printed circuits.[1][6]

-

Automotive: In components that are exposed to high temperatures and harsh environments.[1]

-

Advanced Materials: ODPA can be used to create metal-organic frameworks (MOFs) for applications in optoelectronic memory devices.[2][8]

-

Biomedical: Research has indicated that polyimides synthesized from ODPA can exhibit good biocompatibility, suggesting potential use in medical implants and drug delivery systems.[5]

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of ODPA. While detailed spectra are beyond the scope of this guide, the availability of key spectroscopic data is noted.

-

¹H NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectra are available for this compound.[12][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic anhydride functional groups.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[9]

Safety and Handling

This compound may cause skin and eye irritation.[6] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a cornerstone monomer in the field of high-performance polymers. Its unique chemical structure imparts a desirable balance of thermal stability, mechanical strength, and processability to the resulting polyimides. The continued demand for advanced materials in the aerospace, electronics, and other high-tech industries ensures that ODPA will remain a compound of significant interest to researchers and engineers. Further research into novel applications, particularly in the biomedical field, may unlock even greater potential for this versatile molecule.

References

- 1. China What’s the usage of 4,4′-Oxydiphthalic anhydride? Manufacturer and Supplier | Starsky [starskychemical.com]

- 2. Applications of 4,4'-Oxydiphthalic anhydride_Chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. astuteanalytica.com [astuteanalytica.com]

- 5. This compound | 1823-59-2 | Benchchem [benchchem.com]

- 6. CAS 1823-59-2: 4,4-Oxydiphthalic anhydride | CymitQuimica [cymitquimica.com]

- 7. This compound | 1823-59-2 | FO62671 [biosynth.com]

- 8. ossila.com [ossila.com]

- 9. This compound | C16H6O7 | CID 74574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 1823-59-2 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. This compound(1823-59-2) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to 4,4'-Oxydiphthalic Anhydride (CAS 1823-59-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxydiphthalic anhydride (ODPA), identified by CAS number 1823-59-2, is a high-purity aromatic dianhydride monomer.[1][2] It is a white to off-white crystalline powder.[1][3] ODPA is a cornerstone in the synthesis of high-performance polymers, most notably polyimides.[4][5][6] The defining feature of its molecular structure is an ether linkage between the two phthalic anhydride units, which imparts significant flexibility into the polymer backbone.[4] This structural characteristic leads to polymers with exceptional thermal stability, chemical resistance, and superior processability compared to those made with more rigid dianhydrides.[4][7] While its primary applications are in materials science for the aerospace, electronics, and automotive industries, its potential use in advanced medical devices and durable coatings is an area of interest for drug development and life science professionals.[5][8]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, storage, and application in synthesis.

| Property | Value |

| CAS Number | 1823-59-2[1][2][9] |

| Chemical Formula | C₁₆H₆O₇[1][2][8][9] |

| Molecular Weight | 310.21 g/mol [2][8][9] |

| Appearance | White to off-white powder or crystal[1][2][3] |

| Melting Point | 225-229 °C[1][2][3] |

| Synonyms | ODPA, 3,3′,4,4′-Diphenyl ether tetracarboxylic acid dianhydride, 5,5′-Oxybis(1,3-isobenzofurandione)[1][2] |

| Solubility | Good solubility in polar, aprotic solvents; essentially insoluble in water at room temperature.[4][10] |

| Storage Conditions | Store in a cool, dry, well-ventilated place under an inert gas; product is moisture sensitive.[1] |

Synthesis of this compound

Several synthetic routes to ODPA have been developed. A common and well-documented laboratory and industrial method involves the condensation of a halogenated phthalic anhydride, such as 4-chlorophthalic anhydride, in the presence of an alkali metal carbonate and a phase-transfer catalyst.[3][9][10]

Experimental Protocol: Synthesis from 4-Chlorophthalic Anhydride

This protocol is adapted from established procedures.[3][10]

Materials:

-

4-Chlorophthalic anhydride

-

Potassium carbonate (powdered)

-

Tetraphenylphosphonium bromide (catalyst)

-

1,2,4-Trichlorobenzene (solvent)

-

Hexane (for washing)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a distillation head, charge 4-chlorophthalic anhydride (e.g., 30g, 160 mmol), tetraphenyl phosphonium bromide (e.g., 0.3g, 0.7 mmol), and a high-boiling solvent such as 1,2,4-trichlorobenzene.[3][9]

-

Heating: Heat the mixture to approximately 220-225 °C under a nitrogen atmosphere.[9][10]

-

Reagent Addition: Gradually add powdered potassium carbonate (e.g., 7.95g, 58 mmol) to the stirred mixture over a period of 45-60 minutes.[3][9]

-

Reaction: Maintain the reaction temperature at 220-225 °C for several hours (e.g., 6-11 hours).[10] The reaction progress can be monitored by techniques such as Gas Chromatography (GC) to observe the conversion of the starting material.[10]

-

Crystallization and Isolation: Once the reaction is complete, dilute the hot reaction mixture with additional 1,2,4-trichlorobenzene.[3][9] Allow the mixture to cool, which will cause the this compound product to crystallize.

-

Purification: Collect the crude product by filtration.[3][9] Wash the collected solid sequentially with 1,2,4-trichlorobenzene and then hexane to remove residual solvent and impurities.[3][9]

-

Drying: Dry the purified product in a vacuum or air-circulating oven at approximately 120 °C to yield the final ODPA powder.[3][9]

Core Application: Polyimide Synthesis

ODPA is a key monomer for producing polyimides, a class of polymers known for their exceptional performance. The synthesis is typically a two-step process involving the reaction of the dianhydride (ODPA) with a diamine.

-

Step 1: Poly(amic acid) Formation: The reaction is first carried out in a polar, aprotic solvent at a low temperature. The diamine's nucleophilic amine groups attack the electrophilic carbonyl carbons of the anhydride groups in ODPA, leading to ring-opening and the formation of a soluble poly(amic acid) precursor.

-

Step 2: Imidization: The poly(amic acid) is then converted to the final polyimide. This is achieved either by heating (thermal imidization) to high temperatures (200-300 °C) or by using a chemical dehydrating agent at lower temperatures. This step involves the cyclization of the amic acid units, eliminating water and forming the stable imide ring structure.

Properties and Applications of ODPA-Based Materials

The incorporation of ODPA into polymer structures imparts a unique combination of properties, making them suitable for a wide range of demanding applications.[4][5] The flexible ether linkage enhances processability and solubility without significantly compromising thermal stability.[4]

| Application Area | Key Properties Conferred by ODPA | Examples of Use |

| Energy Storage | High thermal resistance, high specific capacitance (121 F/g), good electrochemical performance.[2][4] | Separators/diaphragms in supercapacitors; anodes in lithium-ion batteries where they can dissolve in the electrolyte.[2][4] |

| Electronics & Microelectronics | Excellent electrical insulation, low dielectric constant, thermal stability, chemical resistance.[4][5] | Insulating films for flexible printed circuits, protective coatings for electronic components, flame retardant in electrical products.[5][7] |

| Aerospace & Automotive | High-temperature resistance, excellent mechanical properties, resistance to organic solvents and fluids.[4][5] | Components requiring high-temperature performance such as bearings, seals, and gears; lightweight structural composites.[5] |

| Advanced Materials | Good processability, ability to form metal-organic frameworks (MOFs).[2][4] | Adhesives and coatings; formation of MOFs with metal ions for use in flexible optoelectronic memory devices.[2][4][5] |

Safety and Handling

ODPA is a stable chemical but requires careful handling in a laboratory or industrial setting. It is moisture-sensitive, and its primary hazard is related to its environmental impact.[1]

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| No symbol[11] | No signal word[11] | H412: Harmful to aquatic life with long lasting effects.[1][11][12][13]H318: Causes serious eye damage. | P273: Avoid release to the environment.[1][11][13]P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |

Handling Recommendations:

-

Use only in a well-ventilated area to avoid inhalation of dust.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses with side shields.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep away from food and drink.[1]

Relevance for Drug Development Professionals

While this compound is not directly used as a pharmaceutical agent, its role in creating high-performance polymers is relevant to the broader biomedical and drug development fields. The polyimides derived from ODPA offer high thermal stability, chemical inertness, and excellent mechanical properties. These characteristics are highly desirable for applications such as:

-

Medical Devices: Manufacturing robust, sterilizable components for diagnostic and surgical equipment.

-

Implantable Systems: As durable, biocompatible coatings for medical implants.

-

Microfluidics and Diagnostics: Fabricating chemically resistant and thermally stable lab-on-a-chip devices for high-throughput screening and analysis.

The ability to create advanced materials like MOFs also opens possibilities for developing novel drug delivery systems or advanced sensor technologies.[2] Therefore, an understanding of ODPA and its polymer derivatives can inform the development of next-generation medical and research tools.

References

- 1. downloads.ossila.com [downloads.ossila.com]

- 2. ossila.com [ossila.com]

- 3. This compound | 1823-59-2 [chemicalbook.com]

- 4. Applications of 4,4'-Oxydiphthalic anhydride_Chemicalbook [chemicalbook.com]

- 5. China What’s the usage of 4,4′-Oxydiphthalic anhydride? Manufacturer and Supplier | Starsky [starskychemical.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CAS 1823-59-2: 4,4-Oxydiphthalic anhydride | CymitQuimica [cymitquimica.com]

- 8. biosynth.com [biosynth.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. echemi.com [echemi.com]

- 12. This compound | C16H6O7 | CID 74574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4,4 -Oxydiphthalic anhydride 97 1823-59-2 [sigmaaldrich.com]

Solubility Profile of 4,4'-Oxydiphthalic Anhydride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Oxydiphthalic anhydride (ODPA), a critical monomer in the synthesis of high-performance polyimides. Understanding the solubility characteristics of ODPA in various organic solvents is paramount for optimizing reaction conditions, controlling polymer molecular weight, and ensuring the quality of final products. This document compiles available quantitative solubility data, details a robust experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their laboratory practices.

Quantitative Solubility Data

While qualitative descriptions indicate that this compound exhibits good solubility in polar aprotic solvents, publicly available quantitative data in pure organic solvents is limited. However, a study by Li et al. provides valuable insights into the solubility of 3,3′,4,4′-Oxydiphthalic Anhydride (a synonym for 4,4'-ODPA) in binary aqueous solutions of acetic acid and propionic acid, as determined by the gravimetric method. The mole fraction solubility was observed to increase with both rising temperature and a higher mass fraction of the organic acid.[1]

Below is a summary of the mole fraction solubility (x) of ODPA in these solvent systems at various temperatures and mass fractions (w) of the organic acid.

Table 1: Mole Fraction Solubility (x) of this compound in Acetic Acid + Water Mixtures [1]

| Temperature (K) | w = 20.78% | w = 31.02% | w = 41.16% | w = 51.20% | w = 61.15% |

| 278.15 | 0.00018 | 0.00032 | 0.00059 | 0.00115 | 0.00224 |

| 283.15 | 0.00021 | 0.00038 | 0.00071 | 0.00138 | 0.00270 |

| 288.15 | 0.00025 | 0.00046 | 0.00085 | 0.00166 | 0.00325 |

| 293.15 | 0.00030 | 0.00055 | 0.00102 | 0.00200 | 0.00392 |

| 298.15 | 0.00035 | 0.00066 | 0.00123 | 0.00241 | 0.00472 |

| 303.15 | 0.00042 | 0.00079 | 0.00148 | 0.00291 | 0.00570 |

| 308.15 | 0.00051 | 0.00095 | 0.00178 | 0.00350 | 0.00688 |

| 313.15 | 0.00061 | 0.00114 | 0.00214 | 0.00422 | 0.00829 |

Table 2: Mole Fraction Solubility (x) of this compound in Propionic Acid + Water Mixtures [1]

| Temperature (K) | w = 19.89% | w = 29.86% | w = 39.84% | w = 49.83% | w = 59.84% |

| 278.15 | 0.00015 | 0.00033 | 0.00078 | 0.00191 | 0.00492 |

| 283.15 | 0.00018 | 0.00040 | 0.00095 | 0.00233 | 0.00599 |

| 288.15 | 0.00022 | 0.00049 | 0.00115 | 0.00283 | 0.00729 |

| 293.15 | 0.00026 | 0.00059 | 0.00140 | 0.00344 | 0.00887 |

| 298.15 | 0.00032 | 0.00072 | 0.00170 | 0.00419 | 0.01080 |

| 303.15 | 0.00038 | 0.00087 | 0.00207 | 0.00510 | 0.01314 |

| 308.15 | 0.00046 | 0.00106 | 0.00252 | 0.00620 | 0.01600 |

| 313.15 | 0.00056 | 0.00129 | 0.00306 | 0.00755 | 0.01947 |

Qualitatively, ODPA is known to be soluble in several polar aprotic organic solvents, which are commonly used in the synthesis of polyimides. These include:

-

N-methyl-2-pyrrolidone (NMP)

-

N,N-dimethylformamide (DMF)

-

N,N-dimethylacetamide (DMAc) [2]

-

Dimethyl sulfoxide (DMSO) [3]

-

gamma-Butyrolactone (GBL)

-

Acetonitrile [4]

It is reported to be very slightly soluble in Toluene and Acetone.[5][6]

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or magnetic stirrer with a hot plate

-

Temperature-controlled oven

-

Glass vials with airtight seals

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)

-

Syringes

-

Pre-weighed glass evaporating dishes or aluminum pans

-

Dessicator

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of ODPA to a known volume or mass of the selected organic solvent in a glass vial. An excess of solid is necessary to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or on a magnetic stirrer set to the desired constant temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-heated or room-temperature syringe (depending on the experimental temperature).

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the known volume of the saturated solution to determine the mass of the solution.

-

Place the evaporating dish in a temperature-controlled oven at a temperature sufficient to evaporate the solvent completely without decomposing the ODPA (e.g., 80-120°C, well below its melting point of ~225-229°C).

-

Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool to room temperature in a desiccator, and weighing it. The process is repeated until two consecutive weighings are within an acceptable tolerance (e.g., ±0.2 mg).

-

Record the final constant weight of the evaporating dish with the dried ODPA residue.

-

2.3. Data Calculation

-

Mass of the solvent: Subtract the mass of the dried ODPA and the tare weight of the evaporating dish from the initial mass of the dish with the solution.

-

Solubility ( g/100 g solvent):

-

Solubility = (Mass of dried ODPA / Mass of solvent) x 100

-

-

Solubility ( g/100 mL solvent):

-

First, calculate the volume of the solvent using its density at the experimental temperature (Volume = Mass of solvent / Density of solvent).

-

Solubility = (Mass of dried ODPA / Volume of solvent) x 100

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination of ODPA.

References

- 1. researchgate.net [researchgate.net]

- 2. Materials Database [tpsx.arc.nasa.gov]

- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | 1823-59-2 [chemicalbook.com]

- 6. This compound | 1823-59-2 [amp.chemicalbook.com]

Spectroscopic Analysis of 4,4'-Oxydiphthalic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,4'-Oxydiphthalic anhydride (ODPA), a key monomer in the synthesis of high-performance polyimides. The guide details the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of ODPA, offering valuable data and experimental protocols for its identification and characterization.

Introduction

This compound (ODPA) is an aromatic dianhydride widely utilized in the production of polyimides, which are known for their exceptional thermal stability, chemical resistance, and dielectric properties. The precise characterization of the ODPA monomer is crucial to ensure the desired properties of the final polymeric materials. Spectroscopic techniques such as FTIR and NMR are indispensable tools for verifying the chemical structure and purity of ODPA. This guide presents a detailed spectroscopic analysis of ODPA, including data tables, experimental procedures, and a logical workflow for its characterization.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of ODPA is characterized by the distinct absorption bands of the anhydride and aromatic ether functionalities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~1850 - 1860 | Symmetric C=O Stretching | Strong |

| ~1770 - 1780 | Asymmetric C=O Stretching | Strong |

| ~1600 - 1450 | Aromatic C=C Stretching | Medium |

| ~1230 - 1250 | Aryl-O-Aryl Asymmetric Stretching | Strong |

| ~900 - 950 | Anhydride C-O-C Stretching | Medium |

Note: The exact peak positions may vary slightly depending on the sample preparation and the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

The ¹H NMR spectrum of ODPA, typically recorded in a solvent like DMSO-d6, exhibits signals in the aromatic region.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |

| ~8.19 | Doublet | 2H | H-3, H-3' |

| ~7.78 | Doublet | 2H | H-6, H-6' |

| ~7.75 | Singlet | 2H | H-5, H-5' |

Note: The chemical shifts and multiplicities are based on typical spectra of ODPA in DMSO-d6.[1] The assignments are based on the expected electronic effects of the substituents on the aromatic rings. Definitive assignment would require 2D NMR techniques.

The ¹³C NMR spectrum of ODPA shows distinct signals for the carbonyl and aromatic carbons.

| Chemical Shift (δ) ppm | Carbon Type | Tentative Assignment |

| ~163 - 165 | Carbonyl (C=O) | C-1, C-1', C-2, C-2' |

| ~155 - 157 | Aromatic C-O | C-4, C-4' |

| ~135 - 137 | Aromatic CH | C-6, C-6' |

| ~125 - 127 | Aromatic C (quaternary) | C-7, C-7' |

| ~120 - 122 | Aromatic CH | C-5, C-5' |

| ~115 - 117 | Aromatic CH | C-3, C-3' |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

FTIR Spectroscopy using KBr Pellet Method

Objective: To obtain a high-quality infrared spectrum of solid ODPA.

Materials:

-

This compound (ODPA) powder

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at 110-120 °C for at least 2-4 hours to remove any adsorbed moisture. Store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of ODPA and 150-200 mg of dried KBr.

-

Grinding: Add the ODPA and KBr to the agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size and homogeneity of the mixture.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply a pressure of 7-10 tons for 2-3 minutes. This should result in a transparent or translucent KBr pellet.

-

Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Scan: First, run a background scan with an empty sample holder or a pure KBr pellet.

-

Sample Scan: Acquire the FTIR spectrum of the ODPA-KBr pellet, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of ODPA.

Materials:

-

This compound (ODPA)

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

NMR tubes (5 mm)

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Weigh approximately 10-20 mg of ODPA for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d6 to the NMR tube.

-

Homogenization: Cap the NMR tube and use a vortex mixer to ensure the sample is completely dissolved.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the appropriate spectral parameters (e.g., number of scans, acquisition time, relaxation delay).

-

Acquire the ¹H NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d6 (δ ≈ 39.52 ppm).

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the FTIR and NMR spectroscopic analysis of this compound. The presented data tables and experimental protocols serve as a valuable resource for researchers and professionals involved in the synthesis and characterization of this important monomer. The logical workflow diagram further clarifies the systematic approach to the spectroscopic characterization of ODPA, ensuring accurate structural verification and purity assessment, which are critical for the development of high-performance polyimide materials.

References

A Technical Guide to the Thermal Properties of 4,4'-Oxydiphthalic Anhydride (ODPA) Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of the 4,4'-Oxydiphthalic anhydride (ODPA) monomer, a crucial building block in the synthesis of high-performance polyimides. Understanding these thermal characteristics is paramount for its application in advanced materials development, including those relevant to the pharmaceutical and medical device industries.

Core Thermal Properties

This compound is a crystalline solid known for its high thermal stability, a property that is imparted to the polyimides derived from it. The key thermal events for the ODPA monomer are its melting and subsequent decomposition at higher temperatures.

Quantitative Thermal Data

The thermal properties of the ODPA monomer have been characterized primarily by its melting point. While the monomer exhibits high thermal stability, a specific decomposition temperature is not consistently reported in publicly available literature, with safety data sheets often citing it as "not known". The melting point is a critical parameter for processing and polymerization reactions.

| Thermal Property | Value | References |

| Melting Point | 225 - 229 °C | [1][2][3][4] |

| Decomposition Temperature | Not consistently reported; generally considered to have high thermal stability. | [5] |

Thermal Analysis Methodologies

The determination of the thermal properties of ODPA monomer typically involves Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific experimental protocols for the monomer are not extensively detailed in readily available literature, a general approach can be outlined based on standard practices for organic compounds.

| Experiment | Methodology |

| Differential Scanning Calorimetry (DSC) | Objective: To determine the melting point and heat of fusion. Typical Protocol: A small, precisely weighed sample of ODPA monomer is placed in an aluminum pan. The sample is then heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to the sample is measured as a function of temperature, and the melting point is identified as the peak temperature of the endothermic transition. |

| Thermogravimetric Analysis (TGA) | Objective: To determine the thermal stability and decomposition temperature. Typical Protocol: A sample of the ODPA monomer is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The mass of the sample is continuously monitored as the temperature increases. The onset of decomposition is identified as the temperature at which significant mass loss begins. |

Visualizing Thermal Behavior and Experimental Workflow

To better illustrate the thermal characteristics and the process of their determination, the following diagrams are provided.

References

A Technical Guide to the Synthesis of 4,4'-Oxydiphthalic Anhydride (ODPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxydiphthalic anhydride (ODPA) is a crucial monomer in the synthesis of high-performance polyimides.[1][2] These polymers exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them invaluable in the aerospace, electronics, and defense industries.[2] This technical guide provides an in-depth overview of the primary synthesis routes for ODPA, complete with comparative data and detailed experimental protocols to assist researchers and professionals in its preparation and application.

Core Synthesis Routes

Several synthetic strategies have been developed for the production of this compound. The most prominent methods involve the coupling of halogenated phthalic anhydrides, the reaction of nitrophthalic anhydride derivatives, and the hydrolysis of dinitrile precursors. Each route offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and product yield and purity.

Coupling of 4-Halophthalic Anhydrides

A principal and widely employed method for synthesizing ODPA is the coupling of two molecules of a 4-halophthalic anhydride, such as the chloro, bromo, or fluoro derivative, in the presence of a base.[3]

Reaction Pathway:

Caption: Coupling of 4-Halophthalic Anhydrides to form ODPA.

Quantitative Data Summary:

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorophthalic Anhydride | Tetraphenylphosphonium Bromide | 1,2,4-Trichlorobenzene | 225 | 6 | 34.1 (conversion) | [4] |

| 4-Chlorophthalic Anhydride | Triphenylphosphite | - | ~230 | 6 | 71.5 | [4] |

| 4-Chlorophthalic Anhydride | Cesium Fluoride | - | 218-235 | 4.1 | 51.8 (in mixture) | [4] |

| 4-Fluorophthalic Anhydride | - | - | 229 | 1 | 53.5 (in mixture) | [4] |

Experimental Protocol (Based on 4-Chlorophthalic Anhydride):

-

Charging the Reactor: A mixture of 18.25 g (0.1 mole) of 4-chlorophthalic anhydride and 0.03 g of tetraphenylphosphonium bromide is combined with 6.0 g of 1,2,4-trichlorobenzene in a suitable reaction vessel.[4]

-

Heating: The mixture is heated to 225°C.[4]

-

Base Addition: Over a period of 10 minutes, 2.76 g (0.02 mole) of potassium carbonate is added to the heated mixture.[4]

-

Reaction: The reaction mixture is maintained at 225°C for 6 hours.[4]

-

Work-up and Isolation: The crude reaction mixture is diluted with a solvent like 1,2,4-trichlorobenzene and filtered. The this compound is then allowed to crystallize, collected by filtration, washed with 1,2,4-trichlorobenzene followed by hexane, and dried.[5]

Synthesis from 4-Nitrophthalic Anhydride

Another established route to ODPA involves the use of 4-nitrophthalic anhydride as a starting material. This method can proceed through different reagents and conditions.

Reaction Pathway:

Caption: Synthesis of ODPA from 4-Nitrophthalic Anhydride.

Quantitative Data Summary:

| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 4-Dimethylaminopyridine | o-Dichlorobenzene | Reflux | 22 | 72 (of acid) | [1] |

| Sodium or Potassium Nitrite | Dipolar Aprotic Solvent | - | - | - | [1] |

Experimental Protocol (Using Dialkylaminopyridine):

-

Reaction Setup: A mixture of 9.66 g (50 mmol) of 4-nitrophthalic anhydride, 0.61 g (5 mmol) of 4-dimethylaminopyridine, and 18 mL of o-dichlorobenzene is prepared in a reaction flask.[1]

-

Reflux: The mixture is heated at reflux for 22 hours.[1]

-

Initial Work-up: The reaction mixture is cooled, and the resulting solid is removed by filtration.[1]

-

Purification: The solid is treated with 20 mL of 50% aqueous sodium hydroxide and 50 mL of water and heated until dissolved.[1]

-

Acidification and Conversion: The solution is further processed to yield 4,4'-oxydiphthalic acid, which is then converted to the anhydride, for instance, by recrystallization in a mixture of acetic anhydride and acetic acid.[1]

Condensation of 4-Bromo Phthalic Anhydride and 4-Hydroxy Phthalic Anhydride

A more recent and efficient method involves the condensation of 4-bromo phthalic anhydride with 4-hydroxy phthalic anhydride.[2] This approach is noted for its use of readily available starting materials, milder reaction conditions, and production of high-purity, liquid-crystal-grade ODPA.[2]

Reaction Pathway:

Caption: Condensation of 4-Bromo and 4-Hydroxy Phthalic Anhydrides.

Experimental Protocol:

Detailed experimental parameters for this specific route are proprietary and less commonly published in open literature. However, the general procedure involves:

-

Dissolving 4-bromo phthalic anhydride and 4-hydroxy phthalic anhydride in a non-protonic strong polar organic solvent.

-

Adding an organic base to act as an acid scavenger.

-

Heating the mixture under controlled conditions to facilitate the condensation reaction.

-

Isolating and purifying the resulting this compound.

Hydrolysis of 4,4'-Oxydiphthalonitrile

This synthetic route proceeds via a dinitrile intermediate, which is then hydrolyzed to form the tetra-acid, followed by dehydration to yield ODPA.

Reaction Pathway:

Caption: Synthesis of ODPA via 4,4'-Oxydiphthalonitrile Intermediate.

Experimental Protocol (Hydrolysis and Dehydration Steps):

-

Hydrolysis: 4,4'-oxydiphthalonitrile is subjected to hydrolysis under acidic conditions in the presence of an aliphatic carboxylic acid, an inorganic acid, and water by heating to produce 4,4'-oxydiphthalic acid.[6]

-

Dehydration: 8.0 g of 4,4'-oxydiphthalic acid, 36.0 g of acetic anhydride, and 36.0 g of xylene are charged into a flask and heated to 124°C for 3 hours.[6]

-

Isolation: The reaction solution is cooled to 20°C and stirred for 1 hour. The resulting crystals are filtered, rinsed with xylene, and dried to yield this compound.[6]

Purification of this compound

Achieving high purity is critical for the successful polymerization of ODPA. Several purification techniques can be employed:

-

Crystallization: The crude product can be dissolved in a high-boiling solvent like 1,2,4-trichlorobenzene at an elevated temperature and then allowed to cool, causing the purified ODPA to crystallize.[3]

-

Hydrolysis and Dehydration: Crude ODPA can be hydrolyzed to the corresponding tetra-acid, which is then purified. Subsequent dehydration reforms the high-purity anhydride.[7]

-

Slurry Washing: The crude solid is washed with a solvent that selectively dissolves impurities while the desired ODPA remains insoluble.[3]

-

Sublimation: For achieving very high purity, sublimation under vacuum can be an effective method.[3]

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with its own set of reaction parameters and outcomes. The choice of a particular method will depend on factors such as the availability and cost of starting materials, desired product purity, and scalability. The information presented in this guide provides a solid foundation for researchers and professionals to select and optimize the synthesis of ODPA for their specific applications in the development of advanced polyimide materials.

References

- 1. US4808731A - Method for making oxydiphthalic anhydride - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 1823-59-2 | Benchchem [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. WO2013140506A1 - Method for manufacturing 4,4'-oxydiphthalic acid and method for manufacturing 4,4'-oxydiphthalic dianhydride - Google Patents [patents.google.com]

- 7. US5145971A - Process for the preparation of oxydiphthalic acid and purified oxydiphthalic anhydride from crude oxydiphthalic anhydride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4,4'-Oxydiphthalic Anhydride (ODPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4,4'-Oxydiphthalic anhydride (ODPA), a key monomer in the synthesis of high-performance polyimides. While ODPA is a cornerstone in materials science, this document also addresses its relevance to the life sciences, particularly concerning the biocompatibility of its polymeric derivatives. This guide covers the fundamental chemical properties, synthesis protocols, and key applications of ODPA, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical Identification and Properties

The acronym ODPA most commonly refers to this compound. Its formal IUPAC name is 5-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione .[1] Key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1823-59-2[1][2] |

| Molecular Formula | C₁₆H₆O₇[1] |

| Molecular Weight | 310.21 g/mol [1][2] |

| InChI Key | QQGYZOYWNCKGEK-UHFFFAOYSA-N[2] |

| Synonyms | 4,4'-Oxybis(phthalic anhydride), 5,5'-Oxybis(1,3-isobenzofurandione), ODPA[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white powder/crystals[2] |

| Melting Point | 225-229 °C[3] |

| Boiling Point | ~577.7 °C at 760 mmHg (Predicted) |

| Density | ~1.7 g/cm³ (Predicted) |

| Solubility | Soluble in polar aprotic solvents (e.g., N,N-dimethylacetamide, N-methylpyrrolidone) |

Synthesis of this compound

The synthesis of ODPA can be achieved through several routes. A common laboratory and industrial-scale method involves the nucleophilic aromatic substitution reaction of a 4-halophthalic anhydride with an alkali metal carbonate, often in the presence of a phase-transfer catalyst.

Experimental Protocol: Synthesis from 4-Chlorophthalic Anhydride

This protocol is adapted from established synthesis methodologies.

Materials:

-

4-Chlorophthalic anhydride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Tetraphenylphosphonium bromide (phase-transfer catalyst)

-

1,2,4-Trichlorobenzene (solvent)

-

Hexane (for washing)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and a distillation head, combine 4-chlorophthalic anhydride and a catalytic amount of tetraphenylphosphonium bromide in 1,2,4-trichlorobenzene.

-

Heat the mixture to approximately 220°C under a nitrogen atmosphere.

-

Gradually add anhydrous potassium carbonate to the reaction mixture over a period of 45-60 minutes.

-

Maintain the reaction temperature at 220-225°C and monitor the progress of the reaction by a suitable analytical technique (e.g., GC or HPLC).

-

After the reaction is complete (typically several hours), cool the mixture slightly and dilute with additional 1,2,4-trichlorobenzene to prevent solidification.

-

Filter the hot mixture to remove inorganic salts.

-

Allow the filtrate to cool to room temperature to crystallize the crude this compound.

-

Collect the crystals by filtration and wash with 1,2,4-trichlorobenzene followed by hexane to remove residual solvent and impurities.

-

Dry the purified product in a vacuum oven at 120°C.

Polymerization of ODPA into Polyimides

ODPA is a crucial monomer for the synthesis of polyimides, a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties.[4] The most common method for preparing polyimides from ODPA is a two-step polycondensation reaction with a diamine.

Experimental Protocol: Two-Step Synthesis of an ODPA-based Polyimide Film

Step 1: Poly(amic acid) Synthesis

-

In a dry, nitrogen-purged flask, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline, ODA) in a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc).

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of ODPA powder to the stirred diamine solution.

-

Allow the reaction to proceed at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

-

Cast the poly(amic acid) solution onto a glass substrate to form a uniform film.

-

Place the coated substrate in a programmable oven and subject it to a stepwise heating program under a nitrogen atmosphere. A typical program is:

-

100°C for 1 hour

-

200°C for 1 hour

-

300°C for 1 hour

-

-

During this process, the poly(amic acid) undergoes cyclodehydration to form the polyimide.

-

After cooling, the resulting polyimide film can be peeled from the substrate.

Table 3: Properties of Representative ODPA-Based Polyimides

| Dianhydride | Diamine | Glass Transition Temp. (Tg) | Tensile Strength | Application Highlight |

| ODPA | p-Phenylenediamine (p-PDA) | > 350 °C | High | High thermal stability |

| ODPA | 4,4'-Oxydianiline (ODA) | ~270 °C | Moderate | Good flexibility and processability |

| ODPA | 2,2-bis[4-(3-aminophenoxy)phenyl]propane | 192.5 - 226.1 °C | Good | Low water absorption, low dielectric constant[4] |

Biological Activity and Relevance to Drug Development

A thorough review of the scientific literature indicates that this compound is primarily used in materials science and electronics. There is currently no substantial evidence to suggest that ODPA itself has direct applications in drug development or a defined role in specific biological signaling pathways.

However, the biocompatibility of polyimides derived from ODPA is an area of research interest. Polyimides are explored for various biomedical applications due to their high strength, durability, and chemical inertness. Studies have investigated the cytotoxicity of various polyimide films. In one comparative study, polyimides derived from ODPA were found to be biocompatible, though they were ranked after those derived from other dianhydrides like 6FDA, BPDA, and PMDA in a specific fibroblast contact assay.[5]

The primary relevance of ODPA to drug development professionals may lie in the use of ODPA-based polyimides as biocompatible materials for medical devices, implants, or as coatings. The inert nature of these polymers makes them potential candidates for applications where minimal interaction with biological systems is required.

It is important to note that while the fully cured polyimide may be biocompatible, the monomers, including ODPA, and the solvents used in their synthesis can have toxicological profiles that require careful handling and consideration of residual unreacted components in any final biomedical product. The safety data sheet for ODPA indicates that it is harmful to aquatic life with long-lasting effects.[2]

Conclusion

This compound is a well-characterized dianhydride monomer that is instrumental in the synthesis of high-performance polyimides. Its chemical and physical properties are well-documented, and robust synthesis protocols are available. While its primary applications are in materials science, the resulting polyimides have been investigated for their biocompatibility, which may be of interest to professionals in the field of medical device development. There is no current evidence to support a direct role for ODPA in biological signaling pathways or as a therapeutic agent. Future research may further elucidate the potential of ODPA-based polymers in biomedical applications.

References

- 1. This compound | C16H6O7 | CID 74574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. 4,4 -Oxydiphthalic anhydride 97 1823-59-2 [sigmaaldrich.com]

- 4. Applications of 4,4'-Oxydiphthalic anhydride_Chemicalbook [chemicalbook.com]

- 5. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,4'-Oxydiphthalic Anhydride: Properties, Applications, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Oxydiphthalic anhydride (ODPA), a key chemical intermediate in the synthesis of high-performance polyimides. This document details its fundamental properties, experimental protocols for polymer synthesis, and explores its emerging applications in the biomedical field, offering valuable insights for researchers and professionals in materials science and drug development.

Core Properties of this compound

This compound is a solid organic compound that serves as a crucial monomer for the production of polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₆O₇ | [1][2][3][4] |

| Molecular Weight | 310.21 g/mol | [2][4] |

| Appearance | White to off-white powder/crystals | |

| Melting Point | 225-229 °C | |

| CAS Number | 1823-59-2 | [1][5][2][3][4] |

Synthesis of High-Performance Polyimides from this compound

ODPA is a preferred dianhydride monomer for creating flexible and processable polyimides due to the ether linkage in its structure. These polymers are synthesized through a polycondensation reaction with various diamines. The following sections provide detailed experimental protocols for the synthesis of polyimides from ODPA.

Experimental Protocol: One-Step High-Temperature Polycondensation

This method involves the direct reaction of the dianhydride and diamine in a high-boiling solvent at elevated temperatures to form the polyimide in a single step.

Materials:

-

This compound (ODPA)

-

Aromatic diamine (e.g., 4,4'-oxydianiline - ODA)

-

High-boiling aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), m-cresol)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic diamine in the solvent under a continuous flow of inert gas.

-

Gradually add an equimolar amount of ODPA to the solution with vigorous stirring.

-

Heat the reaction mixture to 180-200°C and maintain for 4-6 hours to effect imidization. The progress of the reaction can be monitored by the increase in viscosity.

-

After cooling to room temperature, the polymer solution is poured into a non-solvent, such as methanol or ethanol, to precipitate the polyimide.

-

The precipitated polymer is then filtered, washed thoroughly with the non-solvent, and dried in a vacuum oven at 80-100°C until a constant weight is achieved.

Experimental Protocol: Two-Step Polycondensation (via Poly(amic acid))

This widely used method involves the formation of a soluble poly(amic acid) precursor at low temperatures, which is then converted to the final polyimide through thermal or chemical imidization.

Step 1: Synthesis of Poly(amic acid) (PAA)

Materials:

-

This compound (ODPA)

-

Aromatic diamine (e.g., 4,4'-oxydianiline - ODA)

-

Polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flask under an inert atmosphere, dissolve the aromatic diamine in the solvent at room temperature.

-

Slowly add a stoichiometric amount of solid ODPA to the stirred diamine solution. The reaction is exothermic and should be maintained at a low temperature (0-25°C) to prevent premature imidization.

-

Continue stirring for 8-24 hours at room temperature to obtain a viscous poly(amic acid) solution.

Step 2: Conversion to Polyimide

-

Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour, to evaporate the solvent and induce cyclodehydration to form the polyimide.

-

Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) are added to the poly(amic acid) solution. The mixture is stirred at room temperature for several hours to achieve chemical conversion to the polyimide. The resulting polyimide is then precipitated, filtered, and dried as in the one-step method.

Properties of ODPA-Based Polyimides

The properties of polyimides derived from ODPA can be tailored by the choice of the diamine co-monomer. A summary of typical properties is presented below.

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) | 240 - 350 °C |

| Tensile Strength | 80 - 150 MPa |

| Young's Modulus | 2.0 - 3.5 GPa |

| Dielectric Constant (1 MHz) | 2.8 - 3.5 |

| Decomposition Temperature (5% weight loss) | > 500 °C |

Biomedical Applications of ODPA-Based Materials

While the primary applications of ODPA-based polyimides have been in the electronics and aerospace industries, their excellent biocompatibility, biostability, and mechanical properties have garnered increasing interest for biomedical applications.

Biocompatibility and Use in Medical Devices

Polyimides, in general, are known for their good biocompatibility. ODPA-based polyimides, with their inherent flexibility, are being explored for use in implantable medical devices, such as flexible neural probes and catheters. Their chemical inertness and resistance to degradation in biological environments make them suitable for long-term implantation.

Potential in Drug Delivery Systems

The synthesis of porous polyimide structures and nanoparticles from ODPA and various diamines opens up possibilities for their use as drug delivery vehicles. The porous matrix can be loaded with therapeutic agents, and the release kinetics can potentially be controlled by the polymer's degradation rate or by external stimuli. Research in this area is ongoing, focusing on tailoring the surface chemistry and porosity of these materials to optimize drug loading and release profiles.

While direct involvement of ODPA in specific signaling pathways has not been extensively reported, its role as a building block for biocompatible and biostable materials is of significant interest to drug development professionals. The development of ODPA-based platforms for controlled drug release and as coatings for medical implants to prevent adverse reactions are promising areas of future research.

Conclusion

This compound is a versatile and valuable monomer for the synthesis of high-performance polyimides. Its unique chemical structure imparts flexibility and processability to the resulting polymers without compromising their excellent thermal and mechanical properties. While well-established in traditional industrial applications, the favorable biocompatibility and biostability of ODPA-based materials are paving the way for their innovative use in the biomedical field, including in drug delivery and medical devices. Further research into the functionalization and processing of ODPA-based polyimides is expected to expand their utility and impact in both materials science and medicine.

References

An In-depth Technical Guide to the Structure-Property Relationships of Oxydiphthalic Anhydride (ODPA) Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-property relationships of oxydiphthalic anhydride (ODPA) isomers. It details their synthesis, physicochemical properties, and the impact of their isomeric structures on the characteristics of resulting polyimides. This document is intended to be a valuable resource for researchers and professionals in materials science and drug development.

Introduction to ODPA Isomers

Oxydiphthalic anhydride (ODPA) is a key monomer used in the synthesis of high-performance polyimides. The isomeric substitution of the phthalic anhydride moieties on the central diphenyl ether core significantly influences the physical and chemical properties of the monomer and the resulting polymers. The three primary positional isomers of ODPA are:

-

4,4'-Oxydiphthalic anhydride (4,4'-ODPA)

-

3,4'-Oxydiphthalic anhydride (3,4'-ODPA)

-

3,3'-Oxydiphthalic anhydride (3,3'-ODPA)

The spatial arrangement of the anhydride groups dictates the geometry, flexibility, and packing efficiency of the polymer chains, thereby determining properties such as solubility, thermal stability, and processability.

Physicochemical Properties of ODPA Isomers

The structural differences among the ODPA isomers lead to distinct physicochemical properties. A summary of available quantitative data is presented in Table 1.

| Property | This compound | 3,4'-Oxydiphthalic Anhydride | 3,3'-Oxydiphthalic Anhydride |

| CAS Number | 1823-59-2[1] | 50662-95-8[2] | 17828-27-8 |

| Molecular Formula | C₁₆H₆O₇ | C₁₆H₆O₇[2] | C₁₆H₆O₇ |

| Molecular Weight | 310.21 g/mol | 310.22 g/mol [2] | 310.21 g/mol |

| Melting Point | 225-229 °C[1][3] | 177-178 °C[4] | Data not readily available |

| Appearance | White to off-white powder[1] | White to orange to green powder/crystal[4] | Data not readily available |

| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc)[5]; Insoluble in water[6] | Soluble in polar aprotic solvents | Data not readily available |

Synthesis of ODPA Isomers

The synthesis of ODPA isomers typically involves the coupling of halophthalic or nitrophthalic anhydrides. The choice of starting material and reaction conditions determines the resulting isomer.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of ODPA isomers.

Experimental Protocols

3.2.1. Synthesis of this compound (4,4'-ODPA)

This protocol is based on the reaction of 4-nitrophthalic anhydride.[4][7]

-

Materials: 4-nitrophthalic anhydride, 4-dimethylaminopyridine (DMAP), o-dichlorobenzene, 50% aqueous sodium hydroxide, concentrated hydrochloric acid, acetic anhydride, acetic acid.

-

Procedure:

-

A mixture of 4-nitrophthalic anhydride (50 mmol), DMAP (5 mmol), and o-dichlorobenzene is heated at reflux for approximately 22 hours.

-

The reaction progress is monitored by HPLC until the starting material is consumed.

-

After cooling, the solid is collected by filtration.

-

The crude solid is dissolved in 50% aqueous sodium hydroxide with heating.

-

The solution is filtered and then acidified with concentrated HCl to precipitate the tetracarboxylic acid.

-

The 4,4'-oxydiphthalic acid is collected, dried, and then recrystallized from a mixture of acetic anhydride and acetic acid to yield the pure 4,4'-ODPA.

-

3.2.2. Synthesis of 3,3'-Oxydiphthalic Anhydride (3,3'-ODPA)

This protocol utilizes 3-chlorophthalic anhydride as the starting material.[8]

-

Materials: 3-chlorophthalic anhydride, 1,2,4-trichlorobenzene, potassium carbonate, tetraphenylphosphonium bromide, 4-chlorobenzoic acid.

-

Procedure:

-

A mixture of 3-chlorophthalic anhydride and 1,2,4-trichlorobenzene is heated to reflux.

-

A catalytic amount of dry potassium carbonate is added, and the suspension is heated for 1 hour.

-

Tetraphenylphosphonium bromide and 4-chlorobenzoic acid are added, followed by the remaining potassium carbonate.

-

The reaction is heated for approximately 12 hours.

-

The reaction mixture is diluted with additional 1,2,4-trichlorobenzene and filtered while hot.

-

The filtrate is allowed to cool to crystallize the 3,3'-ODPA.

-

Spectroscopic Characterization of ODPA Isomers

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification and differentiation of ODPA isomers.

FTIR Spectroscopy

The IR spectra of ODPA isomers are characterized by strong absorption bands corresponding to the anhydride functional group. The exact positions of these bands and the fingerprint region can be used to distinguish between the isomers.

-

Characteristic Peaks:

-

Asymmetric C=O stretching: ~1850-1860 cm⁻¹

-

Symmetric C=O stretching: ~1770-1790 cm⁻¹

-

C-O-C (ether) stretching: ~1260 cm⁻¹

-

The substitution pattern on the aromatic rings influences the vibrational modes, leading to unique fingerprint regions for each isomer.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure elucidation.

¹H NMR Spectrum of 4,4'-ODPA: A representative ¹H NMR spectrum of 4,4'-ODPA would show signals corresponding to the aromatic protons. The symmetry of the 4,4'-isomer results in a simpler spectrum compared to the less symmetrical 3,4'- and 3,3'-isomers.[9]

¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbons and the aromatic carbons are indicative of the isomer. The number of distinct signals in the ¹³C NMR spectrum reflects the symmetry of the molecule.

Chromatographic Separation of ODPA Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of ODPA isomers.

HPLC Method Development Workflow

The development of a robust HPLC method for isomer separation follows a systematic approach.

Experimental Protocol: HPLC Separation

-

Column: A reversed-phase column, such as a C18 or a phenyl-based column, is typically used. Phenyl columns can offer enhanced selectivity for aromatic isomers due to π-π interactions.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) is commonly employed. The gradient is optimized to achieve baseline separation of the isomers.[10][11]

-

Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 254 nm) is suitable.

-

Sample Preparation: Samples are dissolved in a suitable solvent, such as acetonitrile, and filtered through a 0.2 µm filter before injection.[10]

Structure-Property Relationships in Polyimides Derived from ODPA Isomers

The choice of ODPA isomer has a profound impact on the properties of the resulting polyimides. The relationship between the monomer structure and the polymer properties is a key consideration in materials design.

Impact of Isomer Structure on Polyimide Properties

The following diagram illustrates how the isomeric structure of ODPA influences key polyimide properties.

-

Glass Transition Temperature (Tg): Polyimides derived from the more linear and symmetric 4,4'-ODPA tend to have higher glass transition temperatures due to more efficient chain packing and restricted rotation. The kinked structures of 3,4'-ODPA and 3,3'-ODPA disrupt this packing, leading to lower Tg values.

-

Solubility: The disruption of chain packing in polyimides made from 3,4'- and 3,3'-ODPA generally leads to improved solubility in organic solvents compared to those made from 4,4'-ODPA.

-

Melt Processability: The lower melt viscosity of polyimides based on asymmetric isomers like 3,4'-ODPA can improve their melt processability.

-

Thermal Stability: While all ODPA-based polyimides exhibit high thermal stability, the specific isomer can have a subtle effect on the decomposition temperature.

Biological Activity of ODPA Isomers

Based on available literature, there is a significant lack of research on the specific biological activities, cytotoxicity, and signaling pathway interactions of ODPA isomers. While polyimides in general are often considered for biomedical applications due to their stability, the toxicological profiles of the unpolymerized monomers are not well-documented in the public domain.[8] In vitro studies on other polymer monomers have shown that uncrosslinked components can be cytotoxic, highlighting the need for biocompatibility testing of any material intended for biological applications.[12] Further research is required to assess the potential biological effects of ODPA isomers for any applications in drug development or medical devices.

Conclusion

The isomeric structure of oxydiphthalic anhydride is a critical determinant of its physicochemical properties and, consequently, the performance characteristics of the resulting polyimides. The 4,4'-, 3,4'-, and 3,3'- isomers offer a versatile toolkit for tuning the properties of high-performance polymers. A thorough understanding of the synthesis, characterization, and structure-property relationships of these isomers is essential for the rational design of new materials with tailored functionalities. While the primary applications of ODPA isomers are in materials science, any potential use in a biological context would necessitate a comprehensive evaluation of their toxicological and biocompatibility profiles.

References

- 1. 3,4'-Oxydiphthalic Anhydride | 50662-95-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. 4,4′-氧双邻苯二甲酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,4'-Oxydiphthalic Anhydride | 50662-95-8 [chemicalbook.com]

- 5. Applications of 4,4'-Oxydiphthalic anhydride_Chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. US4808731A - Method for making oxydiphthalic anhydride - Google Patents [patents.google.com]

- 8. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound(1823-59-2) 1H NMR [m.chemicalbook.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Mechanism of Separation of Components by HPLC | Pharmaguideline [pharmaguideline.com]

- 12. Assessing Leachable Cytotoxicity of 3D-Printed Polymers and Facile Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolytic Stability of 4,4'-Oxydiphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals